![molecular formula C19H23N5O B4847208 9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)
9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of diazaspirodecane derivatives, including those related to 9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile, involves complex organic reactions. For example, the preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4.5] decane-7,9-dione hydrochloride, a structurally related compound, was achieved in one pot with a 51.8% overall yield, highlighting the challenges and efficiency of synthesizing such molecules (Luo et al., 2011).
Molecular Structure Analysis
The molecular structure of diazaspirodecane derivatives is characterized by a spirocyclic core, which significantly influences their chemical behavior. For instance, the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a compound with a similar spirocyclic structure, was determined by single-crystal X-ray diffraction, revealing the presence of one planar furan ring, one chair conformation cyclohexane ring, and two benzene rings, which contribute to its complex geometry (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecane derivatives undergo various chemical reactions due to their reactive functional groups. The acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones, for example, leads to β-CH-acylation products, demonstrating the reactivity of the diazaspirodecane core toward electrophilic acylation (Konovalova et al., 2014).
Physical Properties Analysis
The physical properties of diazaspirodecane derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their potential applications. For example, the synthesis and crystal structure of related compounds provide insights into their stability, solubility, and potential for further chemical modifications (Wang et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-14-16-17(25)21-18(22-19(16)8-4-5-9-19)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-13H2,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPTJJZUKHSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-7-(4-phenylpiperazin-1-yl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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